3-Ethyl-2-fluoropentanoic acid

Catalog No.
S13997064
CAS No.
M.F
C7H13FO2
M. Wt
148.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Ethyl-2-fluoropentanoic acid

Product Name

3-Ethyl-2-fluoropentanoic acid

IUPAC Name

3-ethyl-2-fluoropentanoic acid

Molecular Formula

C7H13FO2

Molecular Weight

148.18 g/mol

InChI

InChI=1S/C7H13FO2/c1-3-5(4-2)6(8)7(9)10/h5-6H,3-4H2,1-2H3,(H,9,10)

InChI Key

RIIPCXZOODZHED-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)C(C(=O)O)F

3-Ethyl-2-fluoropentanoic acid is a fluorinated carboxylic acid characterized by the presence of an ethyl group at the third carbon and a fluorine atom at the second carbon of the pentanoic acid chain. This compound is notable for its unique structural features, which contribute to its chemical reactivity and potential biological activity. The molecular formula for 3-Ethyl-2-fluoropentanoic acid is C7H13FO2C_7H_{13}FO_2, and it typically exists as a colorless liquid or solid, depending on temperature and purity.

  • Oxidation: This compound can be oxidized to yield corresponding alcohols, aldehydes, or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
  • Reduction: In reduction reactions, it can be converted into alcohols using reducing agents like lithium aluminum hydride or sodium borohydride.
  • Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other functional groups. For example, hydroxide ions or amines may be used to introduce new substituents at the second carbon.

Research into the biological activity of 3-Ethyl-2-fluoropentanoic acid suggests that it may exhibit antimicrobial properties. Similar fluorinated compounds have shown efficacy against various bacterial strains, indicating potential applications in medicinal chemistry . The presence of the fluorine atom often enhances the lipophilicity and metabolic stability of compounds, which may contribute to their biological effects.

The synthesis of 3-Ethyl-2-fluoropentanoic acid can be achieved through various methods:

  • Fluorination of Pentanoic Acid Derivatives: Starting from pentanoic acid, a fluorination reaction can be performed using reagents like sulfur tetrafluoride or other fluorinating agents to introduce the fluorine atom at the desired position.
  • Alkylation Reactions: The compound can also be synthesized via alkylation processes where an ethyl group is introduced to a suitable precursor under basic conditions.
  • Carboxylation Reactions: Utilizing carbon dioxide in the presence of appropriate catalysts can lead to the formation of carboxylic acids that include fluorinated moieties.

3-Ethyl-2-fluoropentanoic acid has potential applications in several fields:

  • Pharmaceuticals: Its unique structure may allow it to serve as a building block for developing new drugs, particularly in creating fluorinated analogs of existing therapeutic agents.
  • Agricultural Chemicals: Similar compounds are often explored for their herbicidal or fungicidal properties.
  • Chemical Intermediates: It can act as an intermediate in organic synthesis, facilitating the production of more complex molecules.

Studies on interaction mechanisms involving 3-Ethyl-2-fluoropentanoic acid indicate that its metabolic pathways may involve cytochrome P450 enzymes, which are crucial for drug metabolism. These interactions could influence its pharmacokinetics and pharmacodynamics, making it essential for further research in drug development contexts .

Several compounds share structural similarities with 3-Ethyl-2-fluoropentanoic acid. Here are some notable comparisons:

Compound NameStructural FeaturesUnique Aspects
5-Fluoropentanoic AcidFluorine at carbon 5Exhibits different reactivity due to position of F
2-Fluoropentanoic AcidFluorine at carbon 2May show distinct biological activity compared to 3-Ethyl variant
3-Methylpentanoic AcidMethyl group at carbon 3Lacks fluorine but similar branching pattern
Ethyl 2-FluoropropanoateEthyl group with a shorter chainPotentially different solubility and volatility

3-Ethyl-2-fluoropentanoic acid is unique due to its specific branching pattern and the position of the fluorine atom, which affects its physical and chemical properties compared to these similar compounds. The presence of both ethyl and fluorine groups contributes to its distinct reactivity profile and potential applications in various fields.

XLogP3

2.2

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

148.08995782 g/mol

Monoisotopic Mass

148.08995782 g/mol

Heavy Atom Count

10

Dates

Last modified: 08-10-2024

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